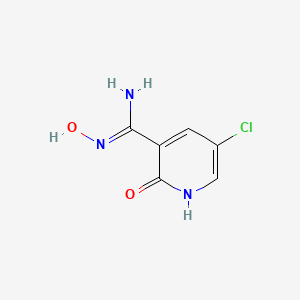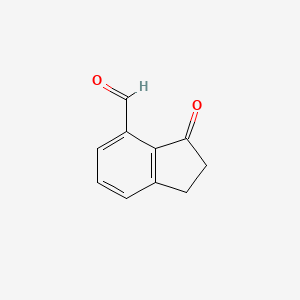
2-Bromo-6-methoxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C(_7)H(_6)BrNO(_2) It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyisonicotinaldehyde typically involves the bromination of 6-methoxyisonicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl(_4)) or dichloromethane (CH(_2)Cl(_2)). The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-Bromo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).
Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.
Major Products
Substitution: Formation of 2-substituted-6-methoxyisonicotinaldehyde derivatives.
Oxidation: Formation of 2-Bromo-6-methoxyisonicotinic acid.
Reduction: Formation of 2-Bromo-6-methoxyisonicotinalcohol.
科学的研究の応用
2-Bromo-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-Bromo-6-methoxyisonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-Bromo-3-methoxyisonicotinaldehyde: Similar structure but with the methoxy group at the 3-position.
2-Bromo-5-methoxyisonicotinaldehyde: Similar structure but with the methoxy group at the 5-position.
6-Bromo-2-chloro-3-methoxyisonicotinaldehyde: Contains both bromine and chlorine atoms with the methoxy group at the 3-position.
Uniqueness
2-Bromo-6-methoxyisonicotinaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C7H6BrNO2 |
|---|---|
分子量 |
216.03 g/mol |
IUPAC名 |
2-bromo-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3 |
InChIキー |
DVDHXNXSSIBCRM-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)












